1-(But-3-en-1-yloxy)-3-fluorobenzene
Description
1-(But-3-en-1-yloxy)-3-fluorobenzene is an organic compound characterized by the presence of a but-3-en-1-yloxy group attached to a benzene ring substituted with a fluorine atom
Properties
IUPAC Name |
1-but-3-enoxy-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,4-6,8H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGSFBKQMKSSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(But-3-en-1-yloxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol with but-3-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired ether linkage .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(But-3-en-1-yloxy)-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the but-3-en-1-yloxy group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzene ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major products formed from these reactions include carboxylic acids, ketones, and substituted benzene derivatives .
Scientific Research Applications
1-(But-3-en-1-yloxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(But-3-en-1-yloxy)-3-fluorobenzene exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-(But-3-en-1-yloxy)-3-fluorobenzene can be compared with other similar compounds such as:
1-(But-3-en-1-yloxy)-4-fluorobenzene: Similar structure but with the fluorine atom at the para position.
1-(But-3-en-1-yloxy)-2-fluorobenzene: Fluorine atom at the ortho position.
1-(But-3-en-1-yloxy)-3-chlorobenzene: Chlorine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Biological Activity
1-(But-3-en-1-yloxy)-3-fluorobenzene is an organic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a benzene ring substituted with a but-3-en-1-yloxy group and a fluorine atom. Its molecular formula is , with a molecular weight of approximately 166.19 g/mol. The presence of the fluorine atom significantly influences its electronic properties, enhancing its reactivity and interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The fluorine atom can enhance binding affinity and specificity, which may lead to increased efficacy in therapeutic applications.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in metabolic pathways.
- Receptor Interaction: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Production: Some studies suggest that similar compounds can induce ROS production, leading to apoptosis in cancer cells.
Biological Activity Studies
Recent investigations have highlighted the promising biological activities associated with this compound derivatives. Here are some key findings:
Case Studies
Case studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:
-
Colorectal Cancer Cell Lines:
- A derivative of this compound was tested for its ability to inhibit cell colony formation and migration in vitro.
- Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.
-
Antibacterial Activity:
- Investigations into the antimicrobial properties revealed that certain derivatives exhibited potent activity against Gram-positive bacteria.
- Minimum inhibitory concentration (MIC) values were determined, showing efficacy at concentrations lower than those causing cytotoxicity to human cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
